N-(3-Sulfamoylphenyl)pent-4-ynamide
Description
N-(3-Sulfamoylphenyl)pent-4-ynamide is a synthetic organic compound characterized by a sulfamoylphenyl group attached to a pent-4-ynamide backbone. This compound has been utilized in drug discovery and chemical biology, with structural analogs demonstrating varied biological and physicochemical properties .
Properties
IUPAC Name |
N-(3-sulfamoylphenyl)pent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-3-7-11(14)13-9-5-4-6-10(8-9)17(12,15)16/h1,4-6,8H,3,7H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENSNDSCDILQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfamoylphenyl)pent-4-ynamide typically involves the coupling of a sulfonamide derivative with an alkyne. One common method is the copper-catalyzed coupling of sulfonamides with alkynes. This reaction is carried out under mild basic conditions using trichloroethene as a two-carbon synthon . The reaction proceeds through the formation of a dichloroenamide intermediate, which is then converted to the ynamide via elimination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Sulfamoylphenyl)pent-4-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the ynamide to the corresponding amide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-Sulfamoylphenyl)pent-4-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis due to its ability to form amide bonds without racemization.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Sulfamoylphenyl)pent-4-ynamide involves its ability to act as a coupling reagent. . The polarized triple bond of the ynamide plays a crucial role in these reactions, enabling the formation of key intermediates that lead to the desired products.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Sulfamoyl Groups
N-(4-(4-Sulfamoylbenzoyl)phenyl)pent-4-ynamide (Compound 3)
- Structure : Differs by the addition of a benzoyl group (-C₆H₄CO-) between the phenyl ring and the sulfamoyl moiety.
- Functional Impact : The benzoyl group increases molecular rigidity and may enhance binding affinity to hydrophobic pockets in target proteins. This modification also raises the molecular weight (MW) by ~120 Da compared to the parent compound .
N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)-acetamides
Alkyne-Containing Derivatives for Bioconjugation
Alkyne-Modified Vancomycin
- Structure : Pent-4-ynamide is conjugated to vancomycin via a polyethylene glycol (PEG) linker.
- Application : Used in "click" chemistry for site-specific antibiotic functionalization, enabling targeted delivery or imaging .
N-(2-Aminophenyl)pent-4-ynamide (NPA)
Therapeutic Candidates with Pent-4-ynamide Backbone
(S)-N-((S)-1-(([1,10-biphenyl]-4-ylmethyl)amino)...pent-4-ynamide (Compound 28)
- Structure : Incorporates a biphenylmethyl group and indole moiety.
- Synthesis : Achieved 64% yield via reductive amination, indicating robust scalability for drug development .
Dopamine D2-Like Receptor Bivalent Ligand (Compound 6)
Table 1: Key Properties of Selected Analogues
Key Research Findings
Sulfamoyl Position Matters : The 3-sulfamoylphenyl configuration optimizes steric accessibility for enzyme binding compared to 4-substituted analogs .
Alkyne Utility : The pent-4-ynamide group enables diverse applications, from kinase inhibitors (TTK) to receptor-targeting ligands (dopamine D2) .
Structural Trade-offs : Benzoyl or indazole additions improve potency but may reduce solubility, necessitating formulation adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
